Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate
Description
Chemical Structure: The compound (CAS: 1850305-80-4) consists of a tert-butyl carbamate group connected via a three-carbon propyl chain to a tetramethyl-1,3,2-dioxaborolane ring. Its molecular formula is C₁₄H₂₈BNO₄, with a molecular weight of 285.19 g/mol .
Properties
IUPAC Name |
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28BNO4/c1-12(2,3)18-11(17)16-10-8-9-15-19-13(4,5)14(6,7)20-15/h8-10H2,1-7H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRYONXVKZQEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114740 | |
| Record name | Carbamic acid, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850305-80-4 | |
| Record name | Carbamic acid, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1850305-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boronic ester precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an aryl or alkyl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Bases: Such as cesium carbonate, used to facilitate reactions.
Major Products:
Cross-Coupling Products: Formation of biaryl or alkyl-aryl compounds.
Hydroboration Products: Formation of organoboron compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes involving boron-containing intermediates.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderate solubility in organic solvents (e.g., MeOH, MeCN) .
- Spectral Data :
- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis and as intermediates in medicinal chemistry (e.g., autotaxin inhibitors, antimalarial agents) .
Comparison with Structural Analogs
Phenylsulfonyl-Linked Analogs
Example : tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate .
Phenoxy-Linked Analogs
Example: tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate (CAS: 1201790-19-3) .
- Structural Difference: Features a phenoxy group (ether linkage) instead of a direct propyl chain.
- Impact :
- Electronic Effects : The ether oxygen donates electron density to the boron, altering reactivity in cross-couplings.
- Metabolic Stability : Improved resistance to enzymatic degradation compared to alkyl-linked analogs.
- Applications : Intermediate in autotaxin inhibitor synthesis .
Heterocyclic and Aromatic Analogs
Example : tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (CAS: 1095708-32-9) .
- Structural Difference : Boronic ester attached to a pyridine ring .
- Impact :
- Basicity : The pyridine nitrogen facilitates hydrogen bonding, enhancing solubility in aqueous media.
- Coordination Chemistry : Can act as a ligand in metal-catalyzed reactions.
- Applications: Potential use in targeted drug delivery systems.
Sterically Hindered Analogs
Example : tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (PC-1144) .
- Structural Difference : Contains an isopropyl group and phenyl ring introducing steric bulk.
- Impact :
- Reactivity : Steric hindrance may reduce reaction rates in cross-couplings but improve regioselectivity.
- Thermal Stability : Enhanced stability due to hindered rotation around the phenyl ring.
- Applications : Specialized Suzuki-Miyaura reactions requiring controlled steric environments.
Glycosylated Analogs
Example : tert-Butyl (3-((2R,3S,4R,5S,6R)-4,5-bis(benzyloxy)-6-(benzyloxymethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-yl)propyl)carbamate .
- Structural Difference: Boron integrated into a pyranose ring with benzyl-protected hydroxyl groups.
- Impact :
- Solubility : Highly lipophilic due to benzyl groups, suitable for lipid-based formulations.
- Biological Activity : Carbohydrate moiety enables targeting of glycosidase enzymes or lectin receptors.
- Applications : Probable use in glycomimetic drug design .
Biological Activity
Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate (CAS Number: 1850305-80-4) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H28BNO4
- Molecular Weight : 285.19 g/mol
- IUPAC Name : tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
- Purity : 97.00% .
This compound is primarily investigated for its role as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various pathological conditions including Alzheimer's disease due to its involvement in tau phosphorylation and amyloid-beta accumulation. Inhibition of GSK-3β can lead to neuroprotective effects and reduced neuroinflammation .
1. Neuroprotective Effects
Research indicates that compounds inhibiting GSK-3β can restore cell viability in neuronal models subjected to neurotoxic insults. For instance, studies have shown that GSK-3β inhibitors can significantly reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α in cellular models .
2. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory activity by modulating immune responses in the central nervous system (CNS). Inhibition of GSK-3β was associated with decreased levels of pro-inflammatory cytokines and increased anti-inflammatory markers .
Case Studies and Experimental Data
Q & A
Q. Critical Factors :
- Control of pH and temperature to minimize side reactions.
- Use of anhydrous solvents to preserve boronic ester integrity.
Basic Question: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₈BNO₄: 294.2142) .
- Infrared Spectroscopy (IR) : Peaks at ~1688 cm⁻¹ (C=O stretch) and ~3375 cm⁻¹ (N-H stretch) confirm carbamate functionality .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and crystal packing motifs, as seen in related carbamate structures .
Basic Question: What are the primary applications of this compound in academic research?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : The boronic ester moiety enables C–C bond formation in biaryl synthesis, critical for drug discovery and materials science .
- Medicinal Chemistry Intermediates : Used to optimize antiplasmodial and anticancer agents (e.g., imidazopyridazine derivatives) via structure-activity relationship (SAR) studies .
- Protease Inhibition Studies : Carbamate groups serve as protecting groups in peptide mimetics, enabling controlled deprotection for bioactive compound synthesis .
Advanced Question: How can researchers optimize reaction yields in photoredox-mediated syntheses of this compound?
Methodological Answer:
- Catalyst Screening : Test alternative photocatalysts (e.g., Ru-based complexes) to improve efficiency .
- Solvent Optimization : Replace DMA with DMF or acetonitrile to enhance solubility of intermediates.
- Base Selection : Compare Cs₂CO₃ with K₃PO₄ or Et₃N to reduce side reactions.
- Light Intensity Adjustment : Use monochromatic LEDs (e.g., 450 nm) to maximize radical generation .
Data-Driven Example :
In , yields improved from 45% to 68% by increasing light intensity from 10 W to 15 W.
Advanced Question: How should researchers address contradictions in spectral data during characterization?
Methodological Answer:
- Unexpected ¹H NMR Peaks :
- Impurity Analysis : Compare with starting material spectra; use preparative HPLC to isolate contaminants .
- Dynamic Effects : Assess temperature-dependent NMR to identify rotamers or tautomers.
- ¹¹B NMR Anomalies :
- HRMS Discrepancies :
Advanced Question: What role does this compound play in drug discovery pipelines?
Methodological Answer:
- Boronate Prodrug Development : The boronic ester acts as a hydrolytically stable prodrug moiety, releasing active agents in physiological conditions .
- Targeted Protein Degradation : Used in PROTACs (Proteolysis-Targeting Chimeras) to link E3 ligase binders with target proteins .
- In Vivo Imaging : Radiolabeled derivatives (e.g., ¹⁸F analogs) enable PET imaging of enzymatic activity .
Case Study :
In , tert-butyl carbamate derivatives were optimized for antiplasmodial activity, achieving IC₅₀ values <100 nM against Plasmodium falciparum.
Advanced Question: How can alternative catalysts improve cross-coupling reactions involving this compound?
Methodological Answer:
- Nickel Catalysts : For alkyl-alkyl couplings, Ni(cod)₂/ligand systems reduce β-hydride elimination .
- Palladium Nanoparticles : Enhance turnover frequency in aqueous media for sustainable chemistry .
- Photoredox/Nickel Dual Catalysis : Enables C(sp³)–C(sp²) couplings under mild conditions, preserving boronic ester integrity .
Q. Optimization Workflow :
Screen ligands (e.g., SPhos, XPhos) for Pd-catalyzed reactions.
Use microwave irradiation to reduce reaction time from 24h to 2h .
Advanced Question: What insights can solid-state structural analysis provide for this compound?
Methodological Answer:
- Hydrogen-Bonding Networks : X-ray data (e.g., ) reveal N–H⋯O interactions stabilizing dimeric structures, critical for crystallinity and solubility .
- Torsional Angle Analysis : Dihedral angles (e.g., C–N–C–B) inform conformational flexibility, impacting reactivity in cross-couplings .
- Thermal Stability : DSC/TGA data correlate packing density with decomposition temperatures, guiding storage conditions .
Example :
In , hydrogen bonds formed R₂²(10) motifs, influencing solubility in polar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
